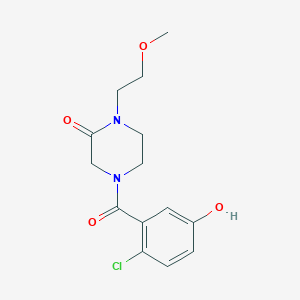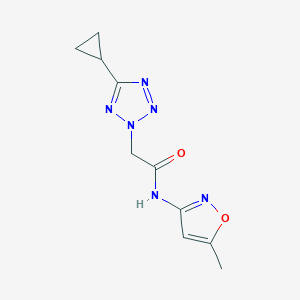![molecular formula C16H18F2N4O2 B7055516 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B7055516.png)
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a morpholine ring and a difluoromethoxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Attachment of the Difluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival, which is relevant for its potential anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-pyrazol-1-ylpyrimidin-2-amine
- 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-chloropyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[2-[4-(difluoromethoxy)phenyl]morpholin-4-yl]-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c1-10-8-14(21-16(19)20-10)22-6-7-23-13(9-22)11-2-4-12(5-3-11)24-15(17)18/h2-5,8,13,15H,6-7,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJYGNIDPRKAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCOC(C2)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7055433.png)
![2-(2-hydroxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7055440.png)

![1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-2-hydroxy-2-(3-methoxyphenyl)ethanone](/img/structure/B7055447.png)
![1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7055455.png)
![[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B7055463.png)
![4-chloro-N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B7055466.png)
![1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B7055487.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetamide](/img/structure/B7055508.png)
![2-chloro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7055526.png)
![5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7055534.png)
![N-(1-benzofuran-2-ylmethyl)-N'-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)butanediamide](/img/structure/B7055538.png)

![4-bromo-1-methyl-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrrole-2-carboxamide](/img/structure/B7055554.png)
